Flonicamida

Descripción general

Descripción

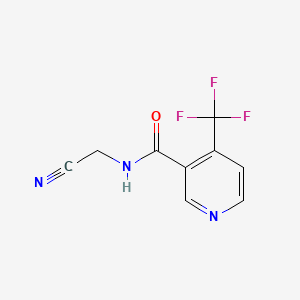

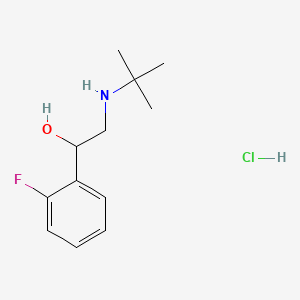

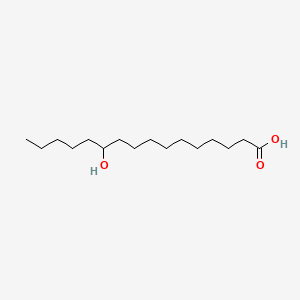

Flonicamid es un compuesto orgánico de piridina ampliamente utilizado como insecticida. Es particularmente efectivo contra áfidos, moscas blancas y trips. El compuesto interrumpe los órganos cordotonales de los insectos, afectando su audición, equilibrio y movimiento, lo que finalmente provoca la cesación de la alimentación . Flonicamid generalmente se vende como gránulos mojables que se mezclan con agua antes de la aplicación .

Aplicaciones Científicas De Investigación

Flonicamid tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Flonicamid ejerce sus efectos al inhibir rápidamente el comportamiento de alimentación de los áfidos y otros insectos chupadores. Lo logra bloqueando el canal de potasio tipo A en el sistema nervioso del insecto, lo que lleva a la cesación de la alimentación a los pocos minutos de la exposición . Este modo de acción es distinto de otros insecticidas, como los neonicotinoides, que se dirigen al receptor nicotínico de la acetilcolina .

Compuestos similares:

Singularidad de Flonicamid: El modo de acción único de Flonicamid y su falta de resistencia cruzada con otras clases principales de insecticidas lo convierten en una herramienta valiosa en los programas integrados de manejo de plagas . Su actividad selectiva contra plagas de insectos específicas y su mínimo impacto en los insectos benéficos mejoran aún más su utilidad en las prácticas agrícolas .

Análisis Bioquímico

Biochemical Properties

Flonicamid interacts with insect chordotonal organs, which are involved in hearing, balance, and movement . It is typically sold as wettable granules mixed with water before spraying .

Cellular Effects

Flonicamid has a significant impact on various types of cells, particularly those of insects. It disrupts the functioning of insect chordotonal organs, leading to cessation of feeding .

Molecular Mechanism

Flonicamid exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, flonicamid has been observed to have significant effects over time. For instance, in a study involving the greenbug, Schizaphis graminum, it was found that sublethal concentrations of flonicamid affected the demographic parameters and feeding behavior that ultimately suppress the population growth of S. graminum .

Dosage Effects in Animal Models

Flonicamid is harmful after acute oral administration . After repeated administration, the target organs were the liver, the kidneys, and the hematopoietic system

Metabolic Pathways

Flonicamid is rapidly and almost completely absorbed but not extensively metabolized, and excreted mainly via urine . Metabolism of flonicamid was also studied in livestock . The metabolic pathway of flonicamid in oranges was investigated using flonicamid labelled at the 3-nicotinamide position .

Transport and Distribution

Flonicamid is a systemic pyridine insecticide used in the field and in glasshouses . It has a high aqueous solubility and a low volatility . Evidence suggests it is not persistent in soil but may be in aquatic systems . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Flonicamid se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de piridina. Un método común implica la reacción de 4-trifluorometilpiridina con cianometilamina en condiciones específicas para producir flonicamid . La reacción generalmente requiere un solvente como acetonitrilo y un catalizador para facilitar el proceso.

Métodos de producción industrial: En entornos industriales, el flonicamid se produce utilizando reactores químicos a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactivos de alta pureza y técnicas de purificación avanzadas para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Flonicamid experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen TFNA, TFNG y otros metabolitos relacionados .

Comparación Con Compuestos Similares

Uniqueness of Flonicamid: Flonicamid’s unique mode of action and its lack of cross-resistance with other major insecticide classes make it a valuable tool in integrated pest management programs . Its selective activity against specific insect pests and minimal impact on beneficial insects further enhance its utility in agricultural practices .

Propiedades

IUPAC Name |

N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQJEEJISHYWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034611 | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 5.2X10+3 mg/L at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.531 at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

158062-67-0 | |

| Record name | Flonicamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flonicamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flonicamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(cyanomethyl)-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLONICAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9500W2Z53J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157.5 °C | |

| Record name | Flonicamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)

![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)